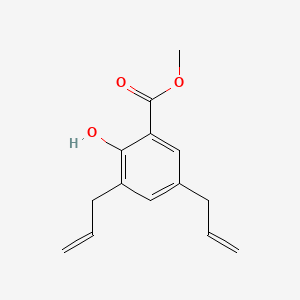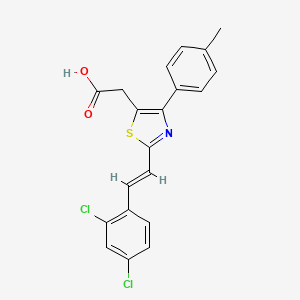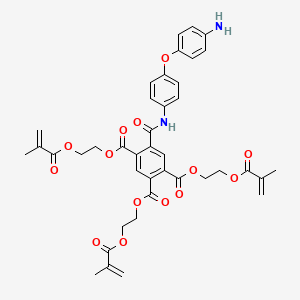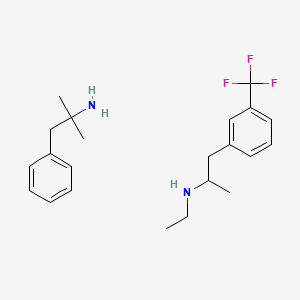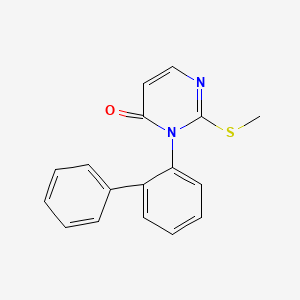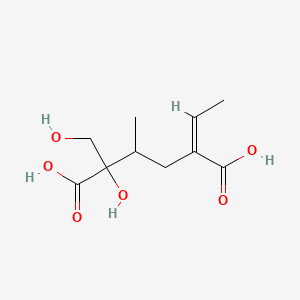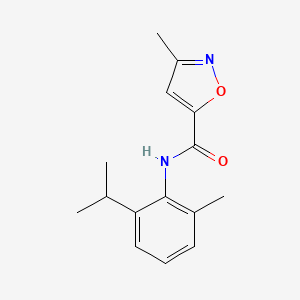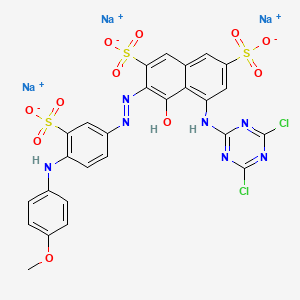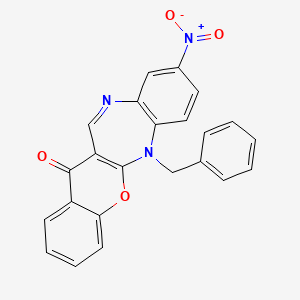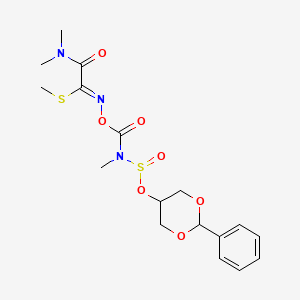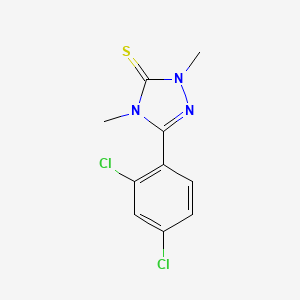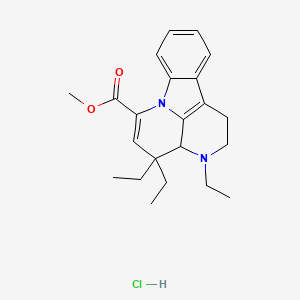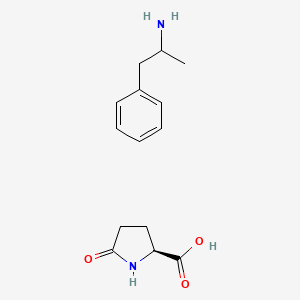
Einecs 300-803-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 300-803-9, also known as ProClin 300, is a widely used preservative in various industries, particularly in the field of diagnostics. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. The compound is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ProClin 300 involves the preparation of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolin-3-one. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, ProClin 300 is produced in large quantities using batch or continuous production methods. The process involves the precise mixing of the active ingredients with other components, such as modified glycol and alkyl carboxylate, to create a stable and effective preservative solution. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antimicrobial activity.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed: The major products formed from these reactions are the active antimicrobial agents, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are responsible for the broad-spectrum antimicrobial activity of ProClin 300 .
Aplicaciones Científicas De Investigación
ProClin 300 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology, it is employed in cell culture media and other biological preparations to maintain sterility. In medicine, ProClin 300 is used in diagnostic reagents and kits to extend their shelf life and ensure accurate results. In industry, it is utilized in the formulation of paints, coatings, and adhesives to prevent microbial growth and degradation .
Mecanismo De Acción
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the microbial cell membranes and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the rapid loss of ATP production and vital cellular functions, ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds: Some similar compounds to ProClin 300 include other isothiazolone-based preservatives such as ProClin 150 and ProClin 950. These compounds also exhibit broad-spectrum antimicrobial activity and are used in similar applications.
Uniqueness: What sets ProClin 300 apart from its counterparts is its exceptional stability and compatibility with a wide range of enzymes and diagnostic assay indicators. It is effective at very low concentrations and does not inhibit antibody binding, making it an ideal choice for use in sensitive diagnostic applications .
Propiedades
Número CAS |
93963-60-1 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(2S)-5-oxopyrrolidine-2-carboxylic acid;1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C5H7NO3/c1-8(10)7-9-5-3-2-4-6-9;7-4-2-1-3(6-4)5(8)9/h2-6,8H,7,10H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clave InChI |
ABJBJEPRFKUEMJ-HVDRVSQOSA-N |
SMILES isomérico |
CC(CC1=CC=CC=C1)N.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CC(CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


